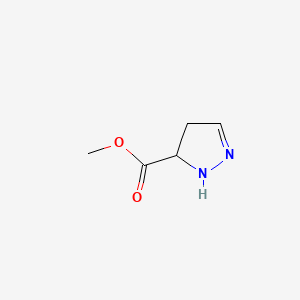

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

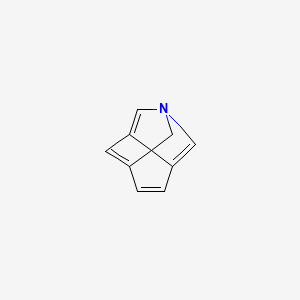

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a type of pyrazole derivative. Pyrazoles are a class of compounds that have a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They are used as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives like methyl 4,5-dihydro-1H-pyrazole-5-carboxylate often involves strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the 1,3-dipolar addition of 1- (1-adamantyl)-2-diazoethanone to methyl acrylate gave methyl 3- (1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of pyrazole derivatives can be analyzed using techniques like FT-IR, 1H-NMR, 13C-NMR, and ESI-MS .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including Claisen–Schmidt-type aldol-crotonic condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using techniques like IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Structural and Spectral Analysis : Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate derivatives have been studied for their structural and spectral properties. For instance, the structural and spectral characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, were explored using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Such studies are crucial for understanding the molecular properties and potential applications of these compounds (Viveka et al., 2016).

Pharmacological Applications : Various derivatives of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate have shown potential as novel analgesic agents. The crystal structures of some of these compounds, such as methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, were analyzed to understand their molecular packing and pharmacological potential (Machado et al., 2009).

Synthetic Routes and Characterization : Research has also focused on developing synthetic routes for creating various methyl 4,5-dihydro-1H-pyrazole-5-carboxylate derivatives and characterizing their formation using spectral and analytical techniques. Such studies contribute to expanding the range of available compounds for various applications (Martin & Prasad, 2006).

Material Science Applications : These compounds also have applications in material science, particularly in the synthesis of coordination polymers and the study of their structural diversity. For example, the synthesis and diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been explored (Cheng et al., 2017).

Corrosion Inhibition : Some pyrazole derivatives, including those related to methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, have been studied for their corrosion inhibition properties on metals, which is significant for industrial applications (Dohare et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for the research and development of pyrazole derivatives like methyl 4,5-dihydro-1H-pyrazole-5-carboxylate could involve the development of new synthesis methods and the exploration of new applications . For instance, researchers could explore the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types in the synthesis of pyrazole derivatives .

Propriétés

IUPAC Name |

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h3-4,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZJIZGBGJCISJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)

![{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester](/img/structure/B575442.png)

![Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI)](/img/structure/B575456.png)